molecular formula C23H22Cl2N6O2 B2929953 7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2929953
M. Wt: 485.4 g/mol
InChI Key: CFKIDBNWLSMJCW-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H22Cl2N6O2 and its molecular weight is 485.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Research

  • Synthesis and Cardiovascular Activity : A study synthesized derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, including compounds with 8-alkylamino substitutions. These were evaluated for electrocardiographic, antiarrhythmic, and hypotensive activity, along with their adrenoreceptor affinities. Some compounds displayed strong prophylactic antiarrhythmic activity and hypotensive activity, indicating potential applications in cardiovascular therapies (Chłoń-Rzepa et al., 2004).

Pharmacological Research

  • Development of Antiasthmatic Agents : A study aimed to develop 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity. The research focused on synthesizing and characterizing these compounds, demonstrating their vasodilator activity, which is crucial in the treatment of asthma (Bhatia et al., 2016).

  • Evaluation of Psychotropic Activity : Another study designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds were evaluated for their antidepressant and anxiolytic properties, indicating their potential application in psychotropic drug development (Chłoń-Rzepa et al., 2013).

Antimicrobial Research

  • Inhibitors of Mycobacterium tuberculosis : A series of purine linked piperazine derivatives were synthesized to identify potent inhibitors of Mycobacterium tuberculosis. These compounds aimed to disrupt the biosynthesis of peptidoglycan and exert antiproliferative effects, indicating their potential use in developing new treatments for tuberculosis (Konduri et al., 2020).

Antihistaminic Research

  • Development of Antihistaminic Agents : A study synthesized a series of theophylline or theobromine derivatives, evaluated for their antihistaminic activity. Some compounds showed significant inhibition of histamine-induced bronchospasm, indicating their potential use as antihistamines (Pascal et al., 1985).

Anticonvulsant Research

  • Synthesis and Anticonvulsant Properties : Research synthesized Mannich bases derived from pyrrolidine-2,5-diones and evaluated them for anticonvulsant activity. Several molecules displayed promising anticonvulsant profiles, especially in the MES-test, indicating potential applications in epilepsy treatment (Obniska et al., 2010).

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N6O2/c1-28-20-19(21(32)27-23(28)33)31(14-15-5-2-3-8-18(15)25)22(26-20)30-11-9-29(10-12-30)17-7-4-6-16(24)13-17/h2-8,13H,9-12,14H2,1H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKIDBNWLSMJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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